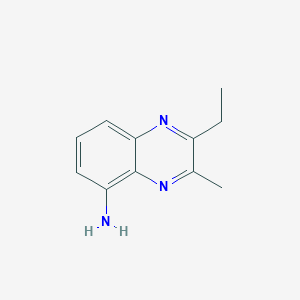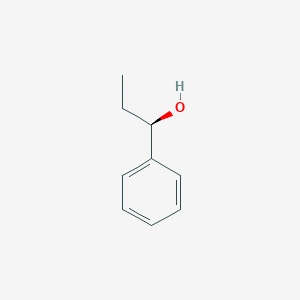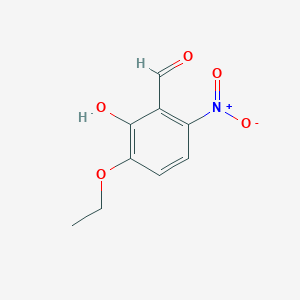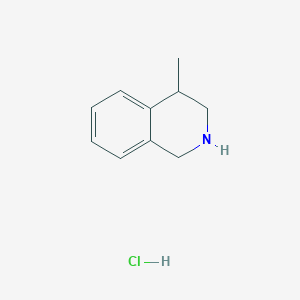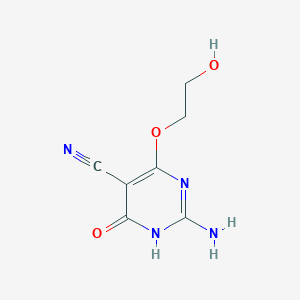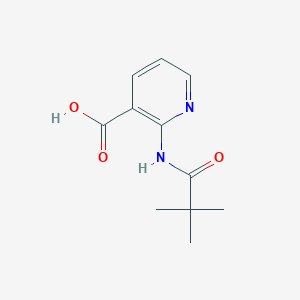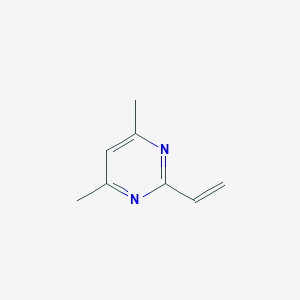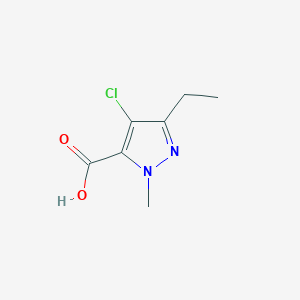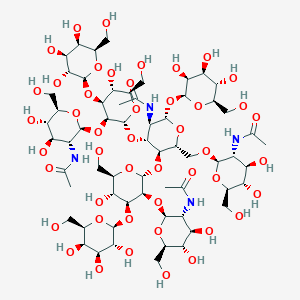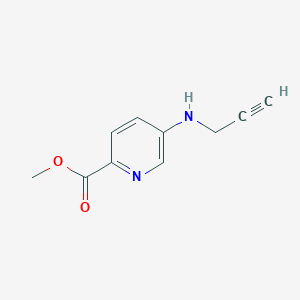
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate, also known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that contains a prop-2-ynylamino group and a methyl ester group. MPPC has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. Some of the most notable effects of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate include its ability to protect neurons from oxidative stress and its ability to induce apoptosis in cancer cells. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has also been shown to have anti-inflammatory effects and to modulate the expression of various genes involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has several advantages as a research tool, including its relatively simple synthesis, low cost, and wide range of biochemical and physiological effects. However, there are also some limitations to the use of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate in lab experiments. For example, Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate. One promising area of research is in the development of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential area of research is in the development of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate-based therapies for cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate and to explore its potential applications in other scientific research fields.
Synthesemethoden
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with propargylamine and subsequent esterification with methanol. Other methods include the reaction of 2-aminonicotinic acid with propargyl alcohol and subsequent esterification with methanol. The synthesis of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate is in the field of neuroscience, where it has been shown to have potent neuroprotective effects. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has also been studied for its potential applications in cancer research, where it has been shown to have potent anti-tumor effects.
Eigenschaften
CAS-Nummer |
131052-41-0 |
|---|---|
Produktname |
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-3-6-11-8-4-5-9(12-7-8)10(13)14-2/h1,4-5,7,11H,6H2,2H3 |
InChI-Schlüssel |
PNGLVIJLTRZPBE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC=C(C=C1)NCC#C |
Kanonische SMILES |
COC(=O)C1=NC=C(C=C1)NCC#C |
Synonyme |
2-Pyridinecarboxylicacid,5-(2-propynylamino)-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



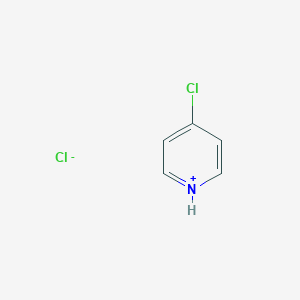
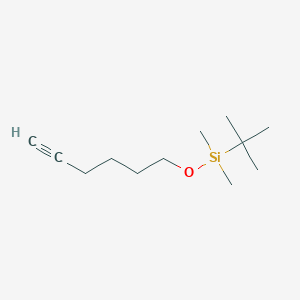
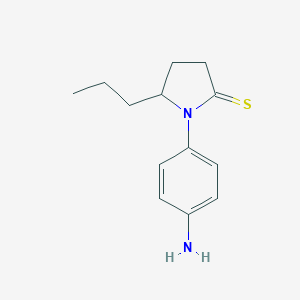
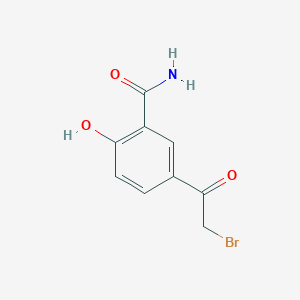
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)
